1-methylsulfonyl-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

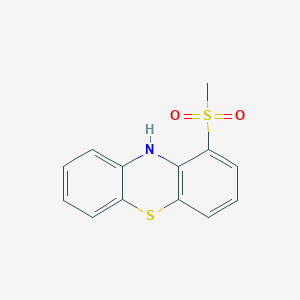

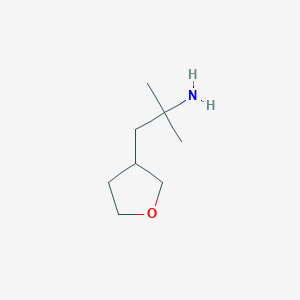

1-Methylsulfonyl-10H-phenothiazine is an organic compound with the molecular weight of 277.37 . It is a derivative of phenothiazine , which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .

Synthesis Analysis

The synthesis of 10H-phenothiazines and their derivatives has attracted tremendous interest due to their potential applications in various fields . The 10H-phenothiazines are prepared using Smiles rearrangement . The sulfone derivatives, such as this compound, are synthesized by oxidation of 10H-phenothiazines using 30% hydrogen peroxide in glacial acetic acid .Molecular Structure Analysis

The InChI code for this compound is1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis

The chemical reactions involving 10H-phenothiazines are quite diverse. For instance, the sulfone derivatives are synthesized by oxidation of 10H-phenothiazines . The ribofuranosides are prepared by treatment of the phenothiazines with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate .Applications De Recherche Scientifique

Synthesis Approaches

1-Methylsulfonyl-10H-phenothiazine derivatives are synthesized through various chemical reactions, highlighting the versatility of phenothiazine as a scaffold for generating bioactive compounds. For instance, fluorinated 10H-phenothiazines are prepared via Smiles rearrangement of substituted 2-foramido-2´-nitrodiphenylsulfide, obtained by reacting 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes, followed by formylation. The sulfone derivatives of 10H-phenothiazines are synthesized by oxidizing 10H-phenothiazines with hydrogen peroxide in glacial acetic acid. These methods underline the chemical diversity achievable with the phenothiazine core structure (Dixit et al., 2008).

Antimicrobial Properties

Phenothiazine derivatives, including those of this compound, exhibit significant antimicrobial activity. The synthesized compounds have been tested against a range of microbial species, demonstrating their potential as antimicrobial agents. This bioactivity is an essential aspect of the scientific research applications of these compounds, offering a pathway for the development of new antimicrobial drugs (Dixit et al., 2007).

Antibacterial Activity

Specific phenothiazine-3-sulfonate derivatives have been synthesized and shown to possess notable antibacterial activity. The process involves the reaction of potassium 1-amino-10,10a-dihydro-4aH-phenothiazine-3-sulfonate with various aldehydes and amines, leading to compounds that display significant activity against bacterial pathogens. This finding indicates the potential of this compound derivatives in contributing to the development of new antibacterial agents (Vasudha et al., 2016).

Mécanisme D'action

Target of Action

1-Methylsulfonyl-10H-phenothiazine, also known as 1-methanesulfonyl-10H-phenothiazine, is a phenothiazine derivative . Phenothiazines are known to have a wide range of targets, including dopamine D2 receptors, histamine H1 receptors, and various adrenergic and cholinergic receptors . .

Mode of Action

Phenothiazines, in general, are known to act as antagonists at various receptor sites, blocking the action of neurotransmitters and thus altering the transmission of nerve impulses . This can lead to a variety of effects depending on the specific receptors involved.

Biochemical Pathways

Phenothiazines are known to interfere with various neurotransmitter systems, potentially affecting a wide range of biochemical pathways .

Result of Action

Phenothiazines are known to have a wide range of effects due to their interaction with various neurotransmitter systems .

Safety and Hazards

The safety data sheet for phenothiazine indicates that it is harmful if swallowed and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . Therefore, it is recommended to handle this compound with care, using protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Phenothiazine and its derivatives have provided a versatile platform for developing materials with a wide range of applications . They have been extensively employed as antitumor, antibacterial, antitubercular, antiviral, antifungal, and anticancer agents . Therefore, the future directions for 1-methylsulfonyl-10H-phenothiazine could involve further exploration of its potential applications in these areas.

Analyse Biochimique

Biochemical Properties

Phenothiazines, a group of compounds to which 1-methylsulfonyl-10H-phenothiazine belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some phenothiazine derivatives have been shown to have antiproliferative activity against cancer cells

Molecular Mechanism

Phenothiazines are known to have diverse mechanisms of action, including inhibition of D2 dopamine receptors

Metabolic Pathways

Phenothiazines are known to undergo various metabolic reactions, including S-oxidation, aromatic hydroxylation, and N-dealkylation

Propriétés

IUPAC Name |

1-methylsulfonyl-10H-phenothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHOKEKRQVMPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)

![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)